trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
Overview
Description
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, also known as trans,trans-farnesyl chloride, is an organic compound with the molecular formula C15H25Cl and a molecular weight of 240.81 g/mol . This compound is characterized by its three double bonds and a chlorine atom attached to a long carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene can be synthesized through the chlorination of farnesol or farnesyl acetate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in acetone.
Reduction: Pd/C in ethanol under hydrogen atmosphere.
Major Products:
Substitution: Formation of farnesyl derivatives such as farnesyl amines, farnesyl alcohols, and farnesyl thiols.
Oxidation: Formation of farnesyl epoxides and farnesyl alcohols.
Reduction: Formation of fully saturated farnesyl compounds.
Scientific Research Applications
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse chemical products. The compound can also participate in radical reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3,7,11-trimethyldodeca-2,6,10-triene: Similar structure but with a bromine atom instead of chlorine.
Farnesol: The alcohol counterpart of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene.
Farnesyl acetate: The acetate ester of farnesol.
Uniqueness: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorine atom, which imparts distinct reactivity compared to its bromine or alcohol counterparts. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
6784-45-8 |
---|---|
Molecular Formula |
C15H25Cl |
Molecular Weight |
240.81 g/mol |
IUPAC Name |
1-chloro-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI Key |
BJVUJIDTICYHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCl)C)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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